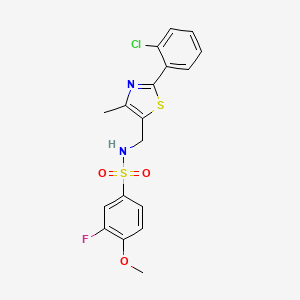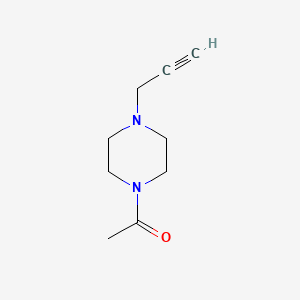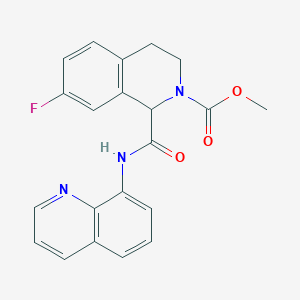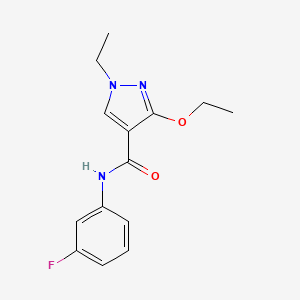
(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Antituberculosis Potential
A study focused on the synthesis of derivatives related to (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone, revealing significant anticancer and antituberculosis activities. The research synthesized a series of compounds, demonstrating that some exhibited considerable antituberculosis and anticancer effects, with specific compounds showing dual activity. This suggests the potential of these derivatives in therapeutic applications targeting tuberculosis and certain cancers (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural and Optical Studies
Another investigation focused on a similar compound, examining its thermal, optical, etching, and structural properties. The study involved synthesizing the compound and characterizing it through various spectroscopic techniques and X-ray diffraction, providing insights into its molecular structure, stability, and interactions. This research contributes to understanding the material properties of such compounds, potentially useful in developing new materials or pharmaceuticals (Karthik et al., 2021).
Potential Therapeutic Agents
Further research synthesized a series of compounds with potential therapeutic applications. The study utilized a bi-step approach to create compounds screened for α-glucosidase inhibitory activity and evaluated for hemolytic and cytotoxic profiles. Some compounds exhibited considerable inhibitory activity, suggesting their utility in managing conditions like diabetes or as leads for developing new drugs (Abbasi et al., 2019).
Molecular Interaction Studies
Molecular interaction studies have been conducted on related compounds to understand their binding mechanisms with specific receptors, such as the CB1 cannabinoid receptor. Such research provides valuable insights into the design of receptor-specific drugs, offering a basis for developing new therapeutic agents with targeted actions (Shim et al., 2002).
Antimicrobial Activities
Compounds derived from (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone have also been explored for antimicrobial activities. Studies synthesized new derivatives and evaluated their in vitro activities against various bacterial and fungal strains, identifying compounds with significant antimicrobial properties. This suggests the potential application of these compounds in treating infections (Patel, Agravat, & Shaikh, 2011).
作用機序
Target of Action
The primary target of this compound is the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism and is involved in the biosynthesis of androgens, estrogens, and prostaglandins .
Mode of Action
The compound interacts with its target, AKR1C3, by forming hydrogen bonds with key residues in the enzyme’s active site . Specifically, the carbonyl oxygen of the drug forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 affects the biosynthesis of androgens, estrogens, and prostaglandins, which are involved in various physiological processes such as inflammation, reproduction, and cancer progression . The downstream effects of this inhibition are dependent on the specific physiological context and can vary widely.
Pharmacokinetics
The compound’s lipophilic nature and its ability to form hydrogen bonds suggest that it may have good bioavailability .
Result of Action
The inhibition of AKR1C3 by this compound can lead to a decrease in the biosynthesis of androgens, estrogens, and prostaglandins . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in hormone-related cancers, the inhibition of AKR1C3 can potentially slow down cancer progression .
特性
IUPAC Name |
(4-chlorophenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-3-1-13(2-4-14)16(20)19-9-7-18(8-10-19)15-5-11-23(21,22)12-6-15/h1-4,15H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRPOILBSBXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide](/img/structure/B2413904.png)




![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2413914.png)
![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)